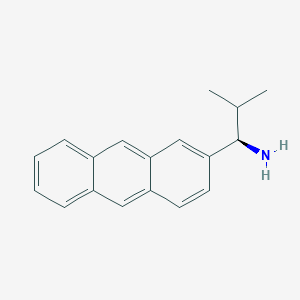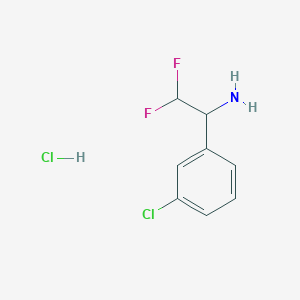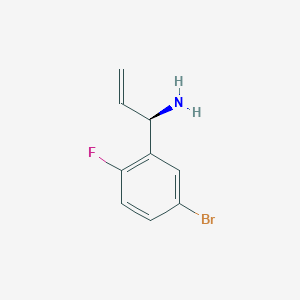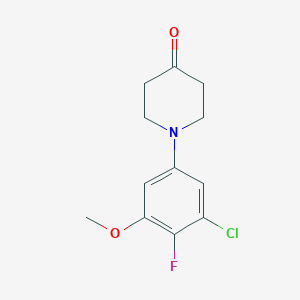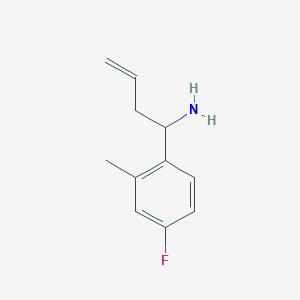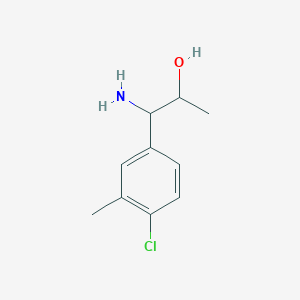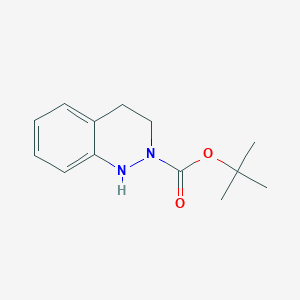![molecular formula C9H13NO2 B13044063 4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol](/img/structure/B13044063.png)
4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol is an organic compound characterized by the presence of an amino group and a hydroxyl group attached to a phenol ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol involves the nucleophilic addition reaction. This method typically requires specific reaction conditions, such as the use of organic solvents and controlled temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Applications De Recherche Scientifique
4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as its use in drug development and as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(1S,2S)-1-amino-2-hydroxypropyl]phenol
- 2-[(1S,2S)-1-amino-2-hydroxypropyl]phenol
Uniqueness
4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol |
InChI |
InChI=1S/C9H13NO2/c1-6(11)9(10)7-2-4-8(12)5-3-7/h2-6,9,11-12H,10H2,1H3/t6-,9+/m0/s1 |
Clé InChI |
LERQUQVEZIFCKB-IMTBSYHQSA-N |
SMILES isomérique |
C[C@@H]([C@H](C1=CC=C(C=C1)O)N)O |
SMILES canonique |
CC(C(C1=CC=C(C=C1)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


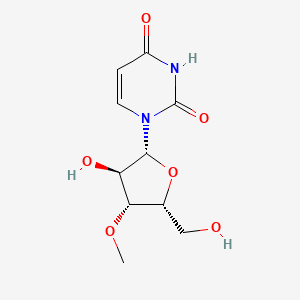
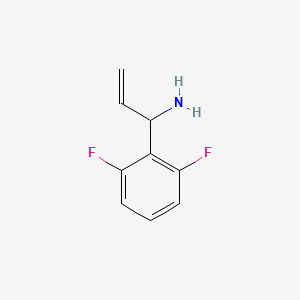
![(R)-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B13043985.png)
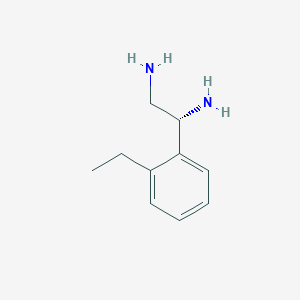
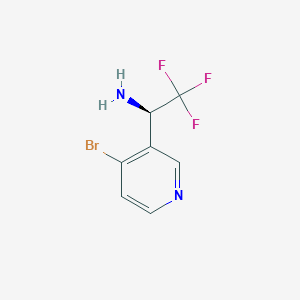

![5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13043994.png)
